molecular formula C9H8N2O2 B14244521 Pyridine, 3-methoxy-5-(5-oxazolyl)- CAS No. 433332-13-9

Pyridine, 3-methoxy-5-(5-oxazolyl)-

Cat. No.: B14244521
CAS No.: 433332-13-9
M. Wt: 176.17 g/mol
InChI Key: OCXPKOJCTIQPPO-UHFFFAOYSA-N
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Description

Pyridine, 3-methoxy-5-(5-oxazolyl)-: is a heterocyclic compound that features both pyridine and oxazole rings. The presence of these two rings makes it a compound of interest in various fields of chemistry and biology. Pyridine is a six-membered ring containing one nitrogen atom, while oxazole is a five-membered ring containing one oxygen and one nitrogen atom. The combination of these rings in a single molecule imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-methoxy-5-(5-oxazolyl)- typically involves the formation of the pyridine and oxazole rings followed by their coupling. One common method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form dihydropyridines, which are then oxidized to yield pyridine derivatives . The oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes or ketones .

Industrial Production Methods: Industrial production of Pyridine, 3-methoxy-5-(5-oxazolyl)- may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-methoxy-5-(5-oxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of Pyridine, 3-methoxy-5-(5-oxazolyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the molecule.

Comparison with Similar Compounds

Uniqueness: Pyridine, 3-methoxy-5-(5-oxazolyl)- is unique due to the presence of both pyridine and oxazole rings in a single molecule. This dual-ring structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

433332-13-9

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-(5-methoxypyridin-3-yl)-1,3-oxazole

InChI

InChI=1S/C9H8N2O2/c1-12-8-2-7(3-10-4-8)9-5-11-6-13-9/h2-6H,1H3

InChI Key

OCXPKOJCTIQPPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=CN=CO2

Origin of Product

United States

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